![molecular formula C21H22N2O6S3 B2858072 2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-08-3](/img/structure/B2858072.png)
2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O6S3 and its molecular weight is 494.6. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
Compounds bearing the benzenesulfonamide moiety, similar to the one in the chemical compound of interest, have shown promising antimycobacterial activity. For instance, a series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for their activity against Mycobacterium tuberculosis. The structural modifications introduced in these compounds resulted in significant antimycobacterial effects, with some compounds exerting high activity. This suggests that incorporating benzenesulfonamide and related structural motifs could be a viable strategy for developing new antimycobacterial agents (Ghorab et al., 2017).
Adrenergic Receptor Agonism
Tetrahydroisoquinoline derivatives, which share a structural resemblance with the compound , have been explored as human beta3 adrenergic receptor agonists. Notably, a 4,4-biphenyl derivative was identified as a full agonist of the beta3 adrenergic receptor, highlighting the therapeutic potential of such compounds in treating disorders associated with this receptor (Parmee et al., 2000).
properties
IUPAC Name |
2,5-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-28-17-9-10-19(29-2)20(14-17)31(24,25)22-16-8-7-15-5-3-11-23(18(15)13-16)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMNRSUSOCKPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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